molecular formula C24H24N4OS B2935534 2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1226436-90-3

2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2935534
CAS No.: 1226436-90-3
M. Wt: 416.54
InChI Key: OCPSQZDYNHXNCQ-UHFFFAOYSA-N
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Description

2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C24H24N4OS and its molecular weight is 416.54. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Activity Against Cancer Cell Lines

A series of derivatives similar to the queried compound have been synthesized and tested for their antiproliferative effects against human cancer cell lines. For instance, derivatives have shown promising activity against multiple cancer cell lines, with some compounds indicating potential as anticancer agents warranting further investigation (Mallesha et al., 2012).

Antimicrobial Activity

Compounds structurally related to the queried chemical have been evaluated for their antimicrobial properties. New dithiocarbamate derivatives bearing thiazole and benzothiazole rings, which share a core structure with the target compound, have demonstrated significant antimicrobial activity against various microorganism strains (Yurttaş et al., 2016).

Anti-Angiogenic and DNA Cleavage Activities

Novel derivatives have been synthesized and assessed for their ability to inhibit in vivo angiogenesis using the chick chorioallantoic membrane model. Additionally, these compounds have shown DNA cleavage abilities, suggesting their potential as anticancer agents through anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

Synthesis and Pharmacological Properties

The synthesis of related compounds has led to the identification of new antiemetic agents among a series of 4-piperazinopyrimidines, demonstrating a broad range of pharmacological properties, including tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic effects (Mattioda et al., 1975).

Anti-Inflammatory and Analgesic Activities

Research has been conducted on ibuprofen analogs incorporating piperazine and related structures, showing potent anti-inflammatory and analgesic activities, which indicates the therapeutic potential of these compounds in managing inflammation and pain (Rajasekaran et al., 1999).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one' involves the synthesis of the thieno[3,2-d]pyrimidine ring system followed by the introduction of the piperazine and phenyl groups.", "Starting Materials": [ "2-amino-4-methylthiophene", "ethyl acetoacetate", "3-methylbenzaldehyde", "3-methylphenylpiperazine", "phenylacetic acid", "thionyl chloride", "sodium hydroxide", "acetic anhydride", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium bicarbonate", "magnesium sulfate", "diethyl ether", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-amino-4-methylthiophene by reacting ethyl acetoacetate with thionyl chloride and sodium hydroxide.", "Step 2: Synthesis of 2-(4-methylthiophen-2-yl)acetonitrile by reacting 2-amino-4-methylthiophene with acetic anhydride and sodium bicarbonate.", "Step 3: Synthesis of 2-(4-methylthiophen-2-yl)acetic acid by hydrolyzing 2-(4-methylthiophen-2-yl)acetonitrile with hydrochloric acid.", "Step 4: Synthesis of 2-(4-methylthiophen-2-yl)acetyl chloride by reacting 2-(4-methylthiophen-2-yl)acetic acid with thionyl chloride.", "Step 5: Synthesis of 2-(4-methylthiophen-2-yl)-4-phenylthieno[3,2-d]pyrimidin-4(3H)-one by reacting 2-(4-methylthiophen-2-yl)acetyl chloride with phenylacetic acid and 2-amino-4-methylthiophene in the presence of magnesium sulfate and diethyl ether.", "Step 6: Synthesis of 2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one by reacting 2-(4-methylthiophen-2-yl)-4-phenylthieno[3,2-d]pyrimidin-4(3H)-one with 3-methylbenzaldehyde and 3-methylphenylpiperazine in the presence of sodium borohydride, acetic acid, and ethanol." ] }

1226436-90-3

Molecular Formula

C24H24N4OS

Molecular Weight

416.54

IUPAC Name

2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-phenyl-3H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C24H24N4OS/c1-16-7-6-10-19(13-16)28-12-11-27(14-17(28)2)24-25-21-20(18-8-4-3-5-9-18)15-30-22(21)23(29)26-24/h3-10,13,15,17H,11-12,14H2,1-2H3,(H,25,26,29)

InChI Key

OCPSQZDYNHXNCQ-UHFFFAOYSA-N

SMILES

CC1CN(CCN1C2=CC=CC(=C2)C)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5

solubility

not available

Origin of Product

United States

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